(2-Isocyanatoethenyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isocyanatoethenyl)benzene typically involves the reaction of benzene derivatives with isocyanates. One common method is the electrophilic aromatic substitution reaction, where an isocyanate group is introduced to the benzene ring through a vinyl group. This process often requires catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. Industrial methods also focus on the efficient separation and purification of the final product to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: (2-Isocyanatoethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2-Isocyanatoethenyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polyurethanes, coatings, adhesives, and other materials due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of (2-Isocyanatoethenyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it a valuable intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the ethenyl group.
Vinyl isocyanate: Contains the isocyanate group attached to a vinyl group but lacks the benzene ring.
Benzyl isocyanate: Features an isocyanate group attached to a benzyl group instead of an ethenyl group.
Uniqueness: (2-Isocyanatoethenyl)benzene is unique due to the combination of the isocyanate group with both a vinyl and benzene ring, providing distinct reactivity and applications compared to its similar compounds
Properties
IUPAC Name |
2-isocyanatoethenylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEUMGUZBPZVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618521 | |
Record name | (2-Isocyanatoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-20-6 | |
Record name | (2-Isocyanatoethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4737-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Isocyanatoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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